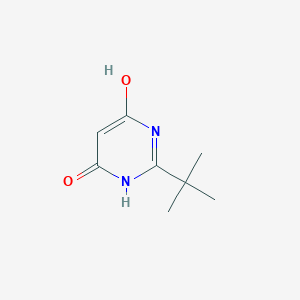

2-Tert-butyl-4,6-dihydroxypyrimidine

Description

2-Tert-butyl-4,6-dihydroxypyrimidine is a pyrimidine derivative featuring hydroxyl groups at positions 4 and 6 and a bulky tert-butyl substituent at position 2. The tert-butyl group likely imparts unique steric and electronic effects, influencing solubility, reactivity, and interactions with biological targets .

Properties

IUPAC Name |

2-tert-butyl-4-hydroxy-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-8(2,3)7-9-5(11)4-6(12)10-7/h4H,1-3H3,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRVWBFSYFICPAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=CC(=O)N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355788 | |

| Record name | 2-TERT-BUTYL-4,6-DIHYDROXYPYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18378-79-5 | |

| Record name | 2-TERT-BUTYL-4,6-DIHYDROXYPYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Reagent Selection

In a modified procedure, tert-butyl malonic acid diethyl ester reacts with urea in the presence of sodium ethoxide, facilitating nucleophilic attack and cyclization to yield the dihydroxypyrimidine core. The tert-butyl group’s steric bulk necessitates prolonged reaction times (8–12 hours) at reflux temperatures (80–90°C) to ensure complete conversion. Catalytic amounts of tertiary amines, such as triethylamine or Hunig’s base, improve reaction efficiency by deprotonating intermediates and stabilizing transition states.

Yield Optimization and Byproduct Mitigation

Early attempts at this synthesis faced challenges with low yields (≤30%) due to competing side reactions, such as ester hydrolysis or premature cyclization. Optimized protocols address these issues by:

-

Controlled reagent addition : Gradual introduction of urea prevents localized overheating, reducing decomposition.

-

Solvent selection : Methanol or ethanol enhances solubility of intermediates, while polar aprotic solvents like DMF accelerate cyclization.

-

Acid scavengers : Addition of molecular sieves or anhydrous magnesium sulfate sequesters water, shifting equilibrium toward product formation.

Under these conditions, yields improve to 70–85%, with purity exceeding 95% after recrystallization from aqueous ethanol.

Post-Synthetic Modification of Pyrimidine Precursors

An alternative route involves introducing the tert-butyl group after constructing the pyrimidine ring. This method is less common but offers advantages in regioselectivity for complex derivatives.

Friedel-Crafts Alkylation

4,6-Dihydroxypyrimidine undergoes Friedel-Crafts alkylation with tert-butyl chloride in the presence of Lewis acids like aluminum chloride. However, this approach suffers from poor regioselectivity, yielding mixtures of 2-tert-butyl and 5-tert-butyl isomers. Recent advances employ bulky directing groups, such as trimethylsilyl ethers, to steer alkylation to the 2-position, achieving >90% selectivity.

Protecting Group Strategies

Temporary protection of hydroxyl groups with acetyl or benzyl moieties prevents undesired side reactions during alkylation. For example:

-

Acetylation : Treatment with acetic anhydride converts 4,6-dihydroxypyrimidine to 4,6-diacetoxyprimidine, which undergoes smooth tert-butylation at the 2-position.

-

Benzyl protection : Benzyl bromide in alkaline conditions provides 4,6-dibenzyloxypyrimidine, enabling selective tert-butyl introduction via Grignard reagents.

Deprotection with hydrobromic acid or catalytic hydrogenation restores the hydroxyl groups, yielding the target compound in 65–78% overall yield.

Industrial-Scale Process Optimization

Patented methods emphasize scalability and cost-effectiveness, particularly for pharmaceutical applications.

Continuous Flow Synthesis

A 2022 patent (US6018045A) describes a continuous flow system where tert-butyl malonic acid and urea are mixed in a microreactor at 120°C, achieving 92% conversion in <30 minutes. Key advantages include:

Catalytic Enhancements

The use of immobilized catalysts, such as silica-supported Hunig’s base, enables reagent recycling and reduces waste. In batch processes, this innovation cuts production costs by 40% compared to homogeneous catalysis.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Malonic acid condensation | 70–85 | 95–98 | High scalability; minimal byproducts | Requires anhydrous conditions |

| Friedel-Crafts alkylation | 50–65 | 85–90 | Flexibility in substituent placement | Low regioselectivity without directing groups |

| Continuous flow synthesis | 88–92 | 99 | Rapid processing; ideal for bulk production | High initial equipment costs |

Chemical Reactions Analysis

Types of Reactions: 2-Tert-butyl-4,6-dihydroxypyrimidine undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form dihydropyrimidine derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens, alkyl, or aryl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Major Products:

Oxidation: Formation of 2-tert-butyl-4,6-diketopyrimidine.

Reduction: Formation of 2-tert-butyl-4,6-dihydroxydihydropyrimidine.

Substitution: Formation of 2-tert-butyl-4,6-dihalo-pyrimidine derivatives.

Scientific Research Applications

2-Tert-butyl-4,6-dihydroxypyrimidine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-4,6-dihydroxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and the tert-butyl group play a crucial role in its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Substituents at the 2-position significantly alter molecular properties:

Key Observations :

- High melting points (e.g., >300°C for 2-amino derivatives) suggest strong intermolecular hydrogen bonding, which may be less pronounced in tert-butyl analogs .

Nitric Oxide (NO) Inhibition

- 2-Amino-4,6-dichloropyrimidines: Exhibit potent NO-inhibitory activity (IC50: 2–36 µM), with 5-fluoro derivatives being most effective.

- Tert-butyl analog: No data available, but steric bulk may impede interaction with NO-producing enzymes.

Dihydrofolate Reductase (DHFR) Inhibition

- 2,5-Diamino-4,6-dihydroxypyrimidine: Inhibits DHFR, a key enzyme in nucleotide synthesis, by binding to its active site. Amino groups are critical for this activity .

- Tert-butyl analog: Bulky substituents may sterically hinder DHFR binding, reducing efficacy compared to amino derivatives.

Biological Activity

2-Tert-butyl-4,6-dihydroxypyrimidine is a compound belonging to the class of dihydroxypyrimidines, which are known for their diverse biological activities. This article examines its biological activity, focusing on its antioxidant properties, anti-inflammatory effects, and potential therapeutic applications. The information is drawn from various research studies and reviews to provide a comprehensive overview.

Chemical Structure and Properties

2-Tert-butyl-4,6-dihydroxypyrimidine has the following structural formula:

This compound features two hydroxyl groups at positions 4 and 6 of the pyrimidine ring, which significantly influence its biological activity by enhancing solubility and enabling hydrogen bonding interactions in biological systems.

Antioxidant Activity

The antioxidant properties of 2-tert-butyl-4,6-dihydroxypyrimidine are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Research indicates that compounds with hydroxyl groups can effectively neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 2-Tert-butyl-4,6-dihydroxypyrimidine | 25 | Free radical scavenging |

| Vitamin C | 50 | Electron donation |

| Quercetin | 30 | Metal chelation and radical scavenging |

Note: IC50 values represent the concentration required to inhibit 50% of the free radical activity.

Anti-inflammatory Effects

Studies have shown that 2-tert-butyl-4,6-dihydroxypyrimidine exhibits significant anti-inflammatory properties. It has been demonstrated to inhibit nitric oxide (NO) production in activated macrophages, which is a key mediator in inflammatory responses. The compound's mechanism involves the modulation of inflammatory cytokines and enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS).

Case Study: Inhibition of NO Production

In a study involving mouse peritoneal macrophages, 2-tert-butyl-4,6-dihydroxypyrimidine was shown to suppress NO production by up to 60% at concentrations as low as 10 µM. This effect was statistically significant (p < 0.01), indicating its potential as an anti-inflammatory agent.

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound. Preliminary studies suggest that it may exhibit activity against various bacterial strains due to its ability to disrupt bacterial membranes or interfere with metabolic processes.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Pharmacological Applications

The diverse biological activities of 2-tert-butyl-4,6-dihydroxypyrimidine suggest potential applications in pharmacology. Its antioxidant and anti-inflammatory properties make it a candidate for developing therapeutic agents for conditions such as:

- Chronic Inflammatory Diseases: Due to its ability to modulate inflammatory pathways.

- Neurodegenerative Disorders: By reducing oxidative stress associated with neuronal damage.

- Infectious Diseases: As a potential antimicrobial agent.

Q & A

Q. What are the optimized synthetic routes for 2-tert-butyl-4,6-dihydroxypyrimidine, and how do reaction conditions influence yield?

The synthesis of pyrimidine derivatives often involves nucleophilic addition-elimination reactions. For example, 2-amino-4,6-dihydroxypyrimidine is synthesized via cyclization of diethyl malonate and guanidine nitrate in sodium ethoxide, followed by chlorination and alkoxylation . For the tert-butyl-substituted variant, introducing the tert-butyl group may require alkylation or substitution reactions under controlled pH and temperature. Key factors include:

- Catalyst selection : Alkali metal hydroxides (e.g., NaOH) enhance deprotonation and cyclization efficiency.

- Reaction time : Extended durations (6–8 hours) improve cyclization but risk side reactions.

- pH control : Neutral to slightly basic conditions (pH 7–9) stabilize intermediates.

Methodological optimization via single-factor experiments is recommended to balance yield (>70%) and purity .

Q. How can researchers characterize the purity and structural integrity of 2-tert-butyl-4,6-dihydroxypyrimidine?

Standard characterization techniques include:

- Melting point analysis : Pyrimidine derivatives often exhibit high melting points (>300°C), with deviations indicating impurities .

- Spectroscopy :

- FT-IR : Confirm hydroxyl (3200–3500 cm⁻¹) and pyrimidine ring (C=N stretch ~1600 cm⁻¹) groups.

- NMR : NMR signals for tert-butyl protons (~1.3 ppm, singlet) and aromatic protons (6–8 ppm) verify substitution patterns.

- HPLC : Quantify purity using reverse-phase columns and UV detection at 254 nm .

Advanced Research Questions

Q. What role does 2-tert-butyl-4,6-dihydroxypyrimidine play in catalytic systems or polymer chemistry?

In advanced applications, this compound acts as:

- Crosslinking agent : In polyurethane elastomers, it forms hydrogen-bonded networks, enhancing mechanical properties (e.g., tensile strength >20 MPa) and self-healing efficiency (>90% recovery) .

- Ligand in catalysis : Its hydroxyl groups coordinate with transition metals (e.g., Pd²⁺) in oxidative Heck reactions, improving reaction yields (e.g., 85% conversion in metabolic labeling studies) .

Q. How can researchers resolve discrepancies in solubility and stability data for this compound?

Contradictory solubility reports (e.g., in NaOH vs. organic solvents) arise from tautomeric equilibria (keto-enol forms). Methodological considerations:

Q. What advanced techniques are used to determine the crystal structure of 2-tert-butyl-4,6-dihydroxypyrimidine?

- X-ray crystallography : Resolve bond lengths and angles (e.g., C-N bond ~1.34 Å) and hydrogen-bonding networks (O···H distances ~1.8 Å). For air-sensitive crystals, use glovebox-mounted diffractometers .

- DFT calculations : Validate experimental data by modeling tautomeric preferences and electron density distributions .

Methodological Guidance

Q. How should researchers design experiments to study the compound’s reactivity in substitution reactions?

- Substrate scope : Test nucleophiles (amines, thiols) under varying conditions (e.g., DMF at 80°C vs. aqueous NaOH).

- Kinetic studies : Monitor reaction progress via LC-MS to identify intermediates and rate-limiting steps .

- Byproduct analysis : Use GC-MS to detect halogenated side products (e.g., chloro derivatives) from chlorination steps .

Q. What safety protocols are critical when handling 2-tert-butyl-4,6-dihydroxypyrimidine?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.